An In-Depth Technical Guide to 1,2,3,5-Tetramethoxybenzene: Physical, Chemical, and Spectroscopic Properties
An In-Depth Technical Guide to 1,2,3,5-Tetramethoxybenzene: Physical, Chemical, and Spectroscopic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,5-Tetramethoxybenzene is a polysubstituted aromatic ether that holds potential interest for researchers in various fields, including organic synthesis, materials science, and drug discovery. Its specific substitution pattern of four methoxy groups on the benzene ring imparts unique electronic and steric properties that can influence its reactivity and biological activity. This technical guide provides a comprehensive overview of the known physical, chemical, and spectroscopic properties of 1,2,3,5-Tetramethoxybenzene, along with proposed experimental protocols and a discussion of potential, yet currently undocumented, biological significance.
Chemical and Physical Properties
A summary of the key physical and chemical properties of 1,2,3,5-Tetramethoxybenzene is presented below. It is important to note that while some properties have been experimentally determined, others are predicted due to a lack of available literature data.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₄ | [PubChem CID: 220118][1] |
| Molecular Weight | 198.22 g/mol | [PubChem CID: 220118][1] |
| CAS Number | 5333-45-9 | [Santa Cruz Biotechnology][2] |
| Appearance | Solid | [Sigma-Aldrich][3] |
| Melting Point | 38-42 °C | [Sigma-Aldrich][3] |
| Boiling Point | Predicted: ~280-310 °C | |
| Density | Predicted: ~1.1 g/cm³ | |
| Solubility | Soluble in common organic solvents like benzene and ether. Predicted to have low solubility in water. | [TCI AMERICA][4] |
Note on Predicted Values: The boiling point and density are estimations based on the values of structurally similar compounds, such as 1-allyl-2,3,4,5-tetramethoxybenzene, which has a reported boiling point of 307.00 to 309.00 °C at 760.00 mm Hg.[5][6] Direct experimental determination of these properties for 1,2,3,5-Tetramethoxybenzene is recommended for precise applications.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1,2,3,5-Tetramethoxybenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 1,2,3,5-Tetramethoxybenzene is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electron-donating nature of the methoxy groups. A predicted spectrum would feature:
-
A singlet for the two equivalent aromatic protons.
-
Singlets for the protons of the four methoxy groups. Due to the symmetry of the molecule, some of these signals may overlap.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for the aromatic carbons and the methoxy carbons. The chemical shifts of the aromatic carbons are significantly affected by the oxygen substitution.
Infrared (IR) Spectroscopy
The IR spectrum of 1,2,3,5-Tetramethoxybenzene will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
C-H stretching (aromatic): Around 3000-3100 cm⁻¹
-
C-H stretching (aliphatic, from -OCH₃): Around 2850-2950 cm⁻¹
-
C=C stretching (aromatic): Around 1450-1600 cm⁻¹
-
C-O stretching (aryl ether): Strong bands in the region of 1000-1300 cm⁻¹
Experimental Protocols
Proposed Synthesis of 1,2,3,5-Tetramethoxybenzene
Hypothetical Synthesis Workflow:
Detailed Methodology (Proposed):
-
Starting Material Preparation: A suitable hydroxylated precursor, such as a partially methylated derivative of pyrogallol, would be required.
-
Methylation Reaction: The precursor would be dissolved in an appropriate aprotic solvent, such as dimethylformamide (DMF). A strong base, like sodium hydride (NaH), would be added to deprotonate the hydroxyl groups. Dimethyl sulfate or another methylating agent would then be added to the reaction mixture. The reaction would likely be stirred at room temperature or slightly elevated temperatures until completion, monitored by thin-layer chromatography (TLC).
-
Workup and Extraction: Upon completion, the reaction would be quenched with water and extracted with an organic solvent like ethyl acetate. The organic layers would be combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The crude product would be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: The purified product's identity and purity would be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Spectroscopic Analysis Protocol
NMR Sample Preparation:
-
Dissolve 5-10 mg of the purified 1,2,3,5-Tetramethoxybenzene in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
FTIR Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Analyze the pellet using an FTIR spectrometer.
Potential Biological Activities and Signaling Pathways
Currently, there is a notable absence of published research directly investigating the biological activities or effects on signaling pathways of 1,2,3,5-Tetramethoxybenzene. However, studies on structurally related polymethoxybenzenes and other methoxy-containing natural products provide a basis for postulating potential areas of interest for future research.
Logical Relationship of Structural Features to Potential Biological Activity:
-
Antioxidant Activity: The electron-rich nature of the polymethoxylated benzene ring suggests that 1,2,3,5-Tetramethoxybenzene could possess antioxidant properties by acting as a free radical scavenger.[9]
-
Anti-inflammatory Effects: Some polymethoxyflavones and other methoxybenzene derivatives have demonstrated anti-inflammatory activity.[10][11] It is plausible that 1,2,3,5-Tetramethoxybenzene could modulate inflammatory pathways, although this requires experimental validation.
-
Anticancer Potential: Various methoxy-substituted compounds have been investigated for their cytotoxic effects on cancer cell lines.[5][12] The specific substitution pattern of 1,2,3,5-Tetramethoxybenzene may confer selective cytotoxicity, warranting investigation.
-
Enzyme Inhibition: The structure of 1,2,3,5-Tetramethoxybenzene could allow it to interact with the active sites of various enzymes, potentially leading to inhibitory effects.
Further research is essential to explore these hypothetical activities and to identify any specific molecular targets or signaling pathways that may be modulated by 1,2,3,5-Tetramethoxybenzene.
Conclusion
1,2,3,5-Tetramethoxybenzene is a compound with well-defined basic chemical identity but with physical properties and biological activities that remain largely unexplored. This technical guide has consolidated the available data and provided a framework for future research by proposing experimental protocols for its synthesis and analysis, and by highlighting potential areas for the investigation of its biological significance. For researchers in drug development and related fields, this compound represents an opportunity to explore a novel chemical space with the potential for discovering new bioactive molecules.
References
- 1. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 2. 1,2,3,5-Tetramethylbenzene | C10H14 | CID 10695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2,3,5-四甲氧基苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Benzene, 1-methoxy-4-methyl- [webbook.nist.gov]
- 5. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,4,5-TETRAMETHOXYBENZENE | 2441-46-5 [m.chemicalbook.com]
- 7. Pyrogallol - Wikipedia [en.wikipedia.org]
- 8. CN103755529A - Method for preparing pyrogallol and phloroglucinol - Google Patents [patents.google.com]
- 9. 1,2,3-Trimethoxybenzene(634-36-6) 1H NMR [m.chemicalbook.com]
- 10. Synthesis, biological evaluation and molecular docking of methoxy n-phenylpyrazoline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
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